molecular formula C12H9N3O2S2 B3565527 N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

Cat. No.: B3565527
M. Wt: 291.4 g/mol
InChI Key: LJKBZEILYCVLOT-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications. The benzothiadiazole moiety is often used as a building block in the synthesis of photoluminescent materials, organic light-emitting diodes (OLEDs), and other electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The purification process may involve crystallization or other techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, which can interact with electron-donating groups in various chemical reactions. This interaction can lead to the formation of coordination complexes with transition metals, which exhibit unique photophysical properties .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A parent compound with similar structural properties.

    N-(2,1,3-Benzothiadiazol-4-yl)aniline: A derivative with an aniline group instead of a sulfonamide group.

    N-(2,1,3-Benzothiadiazol-4-yl)thiourea: A derivative with a thiourea group.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and physical properties. This compound exhibits strong electron-withdrawing ability, making it an excellent building block for the synthesis of photoluminescent materials and coordination compounds .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-19(17,9-5-2-1-3-6-9)15-11-8-4-7-10-12(11)14-18-13-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKBZEILYCVLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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